![molecular formula C14H7F5O2 B6410039 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261934-92-2](/img/structure/B6410039.png)
2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid (2F4F3TPA) is an organic compound with a molecular formula of C9H4F6O2. It is a colorless solid with a melting point of 155-157°C, and is soluble in various organic solvents. 2F4F3TPA is used in a variety of chemical processes and applications, including industrial and laboratory synthesis, chemical research, and pharmaceutical development.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of many drugs. Inhibition of CYP2D6 can lead to increased levels of certain drugs in the body, which can cause adverse effects.
Biochemical and Physiological Effects
2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450 2D6, which can lead to increased levels of certain drugs in the body. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. In addition, 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body.
Advantages and Limitations for Lab Experiments
2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized using a variety of methods. In addition, it is relatively stable, and has a low toxicity. However, it is also relatively expensive, and is not readily available. Furthermore, it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
The future of 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is promising. It has a number of potential applications, including organic synthesis, pharmaceutical development, and chemical research. In addition, it may be used in the development of new drugs and treatments, as well as the development of new materials and technologies. Furthermore, further research may be conducted to better understand its mechanism of action, and to identify new uses for it.
Synthesis Methods
2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized through a number of methods, including the Hofmann rearrangement, the Mitsunobu reaction, and the Suzuki coupling reaction. The Hofmann rearrangement involves the reaction of 2-fluoro-3-trifluoromethylphenylacetic acid with sodium hydroxide and sodium hypochlorite. The Mitsunobu reaction involves the reaction of 2-fluoro-3-trifluoromethylphenylacetic acid with a phosphine and an alcohol. The Suzuki coupling reaction involves the reaction of 2-fluoro-3-trifluoromethylphenylacetic acid with a palladium catalyst and an alkyl halide.
Scientific Research Applications
2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is used in a variety of scientific research applications, including organic synthesis, pharmaceutical development, and chemical research. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of other organic compounds, such as cyclic compounds, heterocycles, and aromatic compounds. In addition, 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% is used in the synthesis of various pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents.
properties
IUPAC Name |
2-fluoro-4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O2/c15-11-6-7(4-5-9(11)13(20)21)8-2-1-3-10(12(8)16)14(17,18)19/h1-6H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVMRXSBMDQLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691821 |
Source
|
Record name | 2',3-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261934-92-2 |
Source
|
Record name | 2',3-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50691821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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